molecular formula C35H50N2O5 B6352206 Fmoc-l-dab(palm)-oh CAS No. 1858224-29-9

Fmoc-l-dab(palm)-oh

Cat. No.: B6352206
CAS No.: 1858224-29-9
M. Wt: 578.8 g/mol
InChI Key: YBDSNIWBIQSKHK-YTTGMZPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-palmitoyl-L-2,4-diaminobutyric acid (Fmoc-L-Dab(Palm)-OH) is a compound that involves the 9-fluorenylmethyloxycarbonyl (Fmoc) group . The Fmoc group is an amino-protecting group used in organic synthesis . It was developed in the 1970s by Louis A. Carpino . It can withstand acidic conditions and is quickly cleaved by secondary amines . This unique property is utilized, especially in solid-phase peptide synthesis .


Synthesis Analysis

The Fmoc group can be introduced to primary or secondary amines using Fmoc-Cl in the presence of a base such as pyridine or triethylamine . For amino acids, sodium bicarbonate aqueous solution can be used as a base . The Fmoc group can be removed under mild conditions using a 20% DMF solution of secondary amines such as pyrrolidine, piperidine, or morpholine .


Molecular Structure Analysis

The Fmoc group is quite stable under strong acidic conditions that would cleave the Boc group, but it is slowly cleaved under contact reduction conditions that would cleave the Z group . It is quite resistant to weakly basic, hydride reduction, and oxidation conditions, but it can be quickly deprotected by the action of secondary amines . It is hardly cleaved by tertiary amines .


Chemical Reactions Analysis

The Fmoc group is used in peptide synthesis because it can be deprotected under mild conditions . The deprotection by secondary amines does not damage the peptide chain, and the by-products can be removed by washing . Also, when cutting out the peptide chain, it is advantageous to use a linker that can be cut under acidic conditions .

Mechanism of Action

Target of Action

Fmoc-L-Dab(Palm)-OH, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-palmitoyl-L-2,4-diaminobutyric acid, is a fluorenylmethyloxycarbonyl (Fmoc) conjugated amino acid . The primary targets of this compound are Gram-positive bacteria , including MRSA .

Mode of Action

The compound’s antimicrobial properties are specific to Gram-positive bacteria due to their ability to interact with the bacterial membrane . Its antibacterial activity against gram-negative bacteria is weak due to its inability to cross the bacterial membrane .

Biochemical Pathways

It is known that fmoc conjugated amino acids, such as fmoc-phenylalanine (fmoc-f), have been discovered to have antimicrobial properties .

Pharmacokinetics

It is known that the compound’s antibacterial activity can be increased by formulating it with a gram-negative specific antibiotic, aztreonam (azt) . This increases the compound’s permeability through the bacterial membrane, potentially improving its bioavailability .

Result of Action

The result of this compound’s action is a reduction in the bacterial load. In a mouse wound infection model, a formulation of this compound with AZT displayed antibacterial activity against both Gram-positive and Gram-negative bacteria and significantly reduced the bacterial load .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors. For instance, the presence of AZT increases the compound’s permeability through the bacterial membrane, enhancing its antibacterial activity .

Future Directions

The Fmoc group continues to be widely used in peptide synthesis due to its unique properties . Its ability to be deprotected under mild conditions without damaging the peptide chain makes it particularly useful . In the future, it may be possible to develop new methods and applications that take advantage of these properties .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(hexadecanoylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H50N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23-33(38)36-25-24-32(34(39)40)37-35(41)42-26-31-29-21-17-15-19-27(29)28-20-16-18-22-30(28)31/h15-22,31-32H,2-14,23-26H2,1H3,(H,36,38)(H,37,41)(H,39,40)/t32-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDSNIWBIQSKHK-YTTGMZPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H50N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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